molecular formula C12H19N3O2 B15261300 Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate

Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate

Cat. No.: B15261300
M. Wt: 237.30 g/mol
InChI Key: GNBDDZNIHKSQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a nitrogen-rich heterocyclic compound featuring a fused triazoloazepine core. The structure comprises a seven-membered azepine ring fused to a [1,2,3]triazole moiety, with a methyl carboxylate group at position 6 and an isopropyl substituent at position 2. This compound belongs to a class of triazolo-fused azepines, which are of interest in medicinal chemistry due to their structural similarity to bioactive scaffolds targeting central nervous system (CNS) receptors or enzymes .

The molecular formula is inferred as C₁₁H₁₆N₃O₂ (based on the difluoromethyl analog, C₁₀H₁₃F₂N₃O₂ , with substitution of F₂ for isopropyl). Key features include:

  • Triazoloazepine core: A seven-membered ring system providing conformational flexibility.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

methyl 3-propan-2-yl-5,6,7,8-tetrahydro-4H-triazolo[1,5-a]azepine-6-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-8(2)11-10-5-4-9(12(16)17-3)6-7-15(10)14-13-11/h8-9H,4-7H2,1-3H3

InChI Key

GNBDDZNIHKSQQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2CCC(CCN2N=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable azepine derivative with a triazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related triazolo-fused heterocycles, focusing on ring size, substituents, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Substituents Key Features Reference
Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate C₁₁H₁₆N₃O₂* ~242.27 [1,2,3]Triazolo[1,5-a]azepine 3-isopropyl, 6-COOCH₃ Lipophilic substituent, ester group N/A
Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate C₁₀H₁₃F₂N₃O₂ 245.23 [1,2,3]Triazolo[1,5-a]azepine 3-CF₂H, 6-COOCH₃ Electrophilic difluoromethyl group, higher polarity
Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate C₈H₁₀N₄O₃ 210.19 [1,2,3]Triazolo[1,5-a][1,4]diazepine 4-oxo, 3-COOCH₃ Six-membered diazepine ring, ketone functionality
5,6,7,8-Tetrahydro-4H-triazolo[1,5-a]azepine-3-carboxylic acid C₈H₁₁N₃O₂ 181.19 [1,2,3]Triazolo[1,5-a]azepine 3-COOH Free carboxylic acid, reduced lipophilicity
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile C₂₀H₁₂ClN₅ 365.79 [1,2,4]Triazolo[1,5-a]pyrimidine 4-Cl-C₆H₄, indole, CN Extended π-system, cyano group for hydrogen bonding

*Inferred based on structural analogy.

Key Comparative Insights

Core Ring Flexibility and Size The azepine core (7-membered) in the target compound allows greater conformational flexibility compared to diazepine (6-membered) or pyrimidine (5-membered) analogs . This flexibility may influence binding to protein targets with deep pockets.

Substituent Effects

  • Isopropyl vs. Difluoromethyl : The isopropyl group in the target compound enhances lipophilicity (predicted logP ~2.5) compared to the polar difluoromethyl analog (logP ~1.8) . This difference may affect blood-brain barrier penetration.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell permeability compared to the carboxylic acid analog (Entry 4), which is more water-soluble but less bioavailable .

Functional Group Diversity The cyano group in triazolo[1,5-a]pyrimidines (Entry 5) enables hydrogen bonding with target proteins, a feature absent in the carboxylate-containing azepines . The ketone in diazepine derivatives (Entry 3) may participate in covalent interactions or serve as a metabolic site for oxidation .

Synthetic Accessibility

  • Triazoloazepines are typically synthesized via cyclization reactions using triethylamine and dioxane, similar to methods for pyrazole-fused systems (e.g., ) .
  • Diazepine derivatives require additional steps for ketone installation, as seen in the use of chloroacetyl chloride () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.